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Compound of Interest

Compound Name: 1,3-Butanediamine

Cat. No.: B1605388

Introduction: 1,3-Butanediamine (CAS No: 590-88-5), also known as 1,3-diaminobutane, is a
simple aliphatic diamine with the molecular formula C4H12N2.[1] Its structure consists of a
four-carbon chain with amino groups at the first and third positions. As a versatile chemical
intermediate, its structural elucidation and purity assessment are crucial for its application in
research, drug development, and industrial synthesis. This guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 1,3-butanediamine, along with detailed experimental protocols.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 1,3-butanediamine in a
tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1,3-butanediamine, four distinct carbon environments and five distinct proton

environments are expected.

Table 1: Predicted *H NMR Spectroscopic Data for 1,3-Butanediamine
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

H-1 ~2.65 Triplet 2H

H-2 ~1.55 Multiplet 2H

H-3 ~2.90 Multiplet 1H

H-4 ~1.05 Doublet 3H

-NH:z ~1.30 Broad Singlet 4H

Note: Data are predicted values and may vary based on solvent and experimental conditions.
The broadness of the -NHz signal is due to quadrupole broadening and chemical exchange.

Table 2: 13C NMR Spectroscopic Data for 1,3-Butanediamine

Carbon Chemical Shift (6, ppm)
C-1 40-45
C-2 35-40
c-3 45-50
C-4 20-25

Note: Data are based on typical chemical shift ranges for aliphatic amines.[2][3] The spectrum
was recorded on a Bruker WM-250 instrument.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 1,3-butanediamine is characterized by the presence of primary amine groups.

Table 3: Key IR Absorption Bands for 1,3-Butanediamine
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Wavenumber (cm~?)

Vibration Mode

Intensity

3350 - 3250

N-H Stretch (asymmetric &

Medium-Strong

symmetric)
2950 - 2850 C-H Stretch (aliphatic) Strong
1650 - 1580 N-H Bend (scissoring) Medium
1470 - 1450 C-H Bend Medium
1250 - 1020 C-N Stretch Medium
910 - 665 N-H Wag Strong, Broad

Note: Data are characteristic absorption ranges for primary aliphatic amines.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular weight of 1,3-butanediamine is 88.15 g/mol .[1]

Table 4: Major Fragments in the Electron lonization Mass Spectrum of 1,3-Butanediamine

m/z Relative Intensity Proposed Fragment
88 Low [M]* (Molecular lon)
71 High [M - NHs]*

56 Medium [CsHeN]*

44 Base Peak [C2HeN]*

30 High [CHaN]*

Note: Data obtained from the NIST Mass Spectrometry Data Center.[6] The presence of an odd

molecular weight is consistent with the nitrogen rule for a compound containing two nitrogen

atoms.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 10-20 mg of 1,3-butanediamine in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs or D20) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

'H NMR Acquisition:
o The *H NMR spectrum is acquired on a 300 MHz or higher field spectrometer.

o Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a
relaxation delay of 1-2 seconds, and 16-32 scans.

o The spectral width is set to cover the range of 0-10 ppm.
13C NMR Acquisition:

o The 13C NMR spectrum is acquired on the same spectrometer, typically operating at 75
MHz for a 300 MHz instrument.

o A proton-decoupled sequence is used to simplify the spectrum to single lines for each
carbon.

o A higher concentration of the sample (50-100 mg) and a larger number of scans (1024 or
more) are typically required due to the low natural abundance of 13C.

o The spectral width is set to 0-220 ppm.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like 1,3-butanediamine, a thin film is prepared by
placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
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(KBr) plates.

FTIR Acquisition:

[e]

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

o

A background spectrum of the clean salt plates is first recorded.

[¢]

The sample is then placed in the spectrometer, and the sample spectrum is acquired.

[¢]

Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the range of 4000-400

cm™L,

Data Processing: The final spectrum is presented as percent transmittance versus
wavenumber (cm~1). The background spectrum is automatically subtracted from the sample
spectrum.

Mass Spectrometry Protocol

Sample Introduction: A dilute solution of 1,3-butanediamine in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification.

lonization: Electron lonization (EI) is typically used. The sample is bombarded with a high-
energy electron beam (usually 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each fragment is measured by a detector, generating a mass
spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the structure and key fragmentation pathways of 1,3-

butanediamine.

Caption: Chemical structure of 1,3-butanediamine.
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Caption: Primary mass spectrometry fragmentation pathways of 1,3-butanediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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